Summary of the Application: “N’-phenylmethanesulfonohydrazide” has been studied for its potential antifungal properties. A series of N’-phenylhydrazides, including “N’-phenylmethanesulfonohydrazide”, were synthesized and their antifungal activity was evaluated against five strains of Candida albicans .
Methods of Application or Experimental Procedures: The compound was synthesized and its structure was characterized. Then, its antifungal activity was assessed in vitro against different strains of Candida albicans. The concentration of the compound when its inhibition rate was at 80% (MIC80), total activity index (TAI), and total susceptibility index (TSI) were calculated .
Results or Outcomes Obtained: The study found that all prepared compounds showed varying degrees of antifungal activity against Candida albicans. Some compounds demonstrated particularly promising antifungal activity and held potential as novel antifungal agents .
N'-phenylmethanesulfonohydrazide is an organic compound characterized by its chemical formula . It features a phenyl group attached to a methanesulfonohydrazide moiety, which is a hydrazine derivative. The compound is notable for its sulfonyl functional group, which enhances its reactivity and potential biological activity. N'-phenylmethanesulfonohydrazide is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique structural properties and functional capabilities.
The specific reaction pathways depend on the conditions employed, such as temperature, solvent, and the presence of catalysts.
Research indicates that N'-phenylmethanesulfonohydrazide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory pathways. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration. Additionally, its structural features allow it to function as a scaffold for the development of new therapeutic agents.
The synthesis of N'-phenylmethanesulfonohydrazide typically involves the following steps:
These steps may vary based on the desired purity and yield, as well as safety considerations during synthesis.
N'-phenylmethanesulfonohydrazide has various applications in both research and industry:
Studies on the interactions of N'-phenylmethanesulfonohydrazide with various biological macromolecules have revealed insights into its mechanism of action. These studies often involve:
Such investigations are critical for understanding the therapeutic potential and optimizing the compound's efficacy.
N'-phenylmethanesulfonohydrazide shares structural similarities with several other compounds, including:
Compound | Structure Features | Primary Use |
---|---|---|
N'-phenylmethanesulfonohydrazide | Phenyl group + methanesulfonohydrazide | Anti-inflammatory research |
Phenylhydrazine | Simple hydrazine derivative | Organic synthesis |
Methanesulfonamide | Sulfonamide without hydrazine | Pharmaceuticals |
Sulfanilamide | Sulfanilamide structure | Antibiotic |
N'-phenylmethanesulfonohydrazide is unique due to its combination of hydrazine and sulfonamide functionalities, which contribute to its distinct reactivity and biological profile compared to these similar compounds.
N'-Phenylmethanesulfonohydrazide is an organosulfur compound characterized by the following attributes:
Property | Value/Range |
---|---|
Molecular Formula | C₇H₁₀N₂O₂S |
Molecular Weight | 186.23 g/mol |
Melting Point | 112–115°C (decomposes) |
Solubility | Insoluble in H₂O; soluble in DMSO, CH₂Cl₂ |
Stability | Stable under inert conditions; decomposes at >200°C |
Hazard Profile | Causes skin/eye irritation; LD₅₀ (oral, rat) >2,000 mg/kg |
Structural Features:
SMILES: CS(=O)(=O)NNC1=CC=CC=C1 InChIKey: UQPFSVMPYHXOFG-UHFFFAOYSA-N
Sulfonohydrazides emerged in the 1960s as intermediates for sulfa drugs. N'-Phenylmethanesulfonohydrazide gained prominence after the 2016 patent (WO2016198507A1) highlighted its role in synthesizing MOZ/QKF kinase inhibitors for leukemia . Key milestones:
N'-Phenylmethanesulfonohydrazide serves as a versatile building block in:
Synthetic Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Direct Synthesis from Methanesulfonyl Chloride | RT-50°C, 1-3h, Base (Et₃N/Pyridine) | 75-95 | High yield, simple procedure | HCl generation, toxic reagents |
Catalytic Synthesis (Transition Metal) | 25-80°C, 2-12h, Metal catalyst | 60-85 | Mild conditions, selectivity | Expensive catalysts |
Solvent-Free Mechanochemical | Ball milling, RT, 30-60 min | 65-80 | No solvent, rapid reaction | Limited substrate scope |
Microwave-Assisted Synthesis | 80-120°C, 5-30 min, MW irradiation | 70-90 | Fast reaction, energy efficient | Special equipment required |
Green Chemistry Ionic Liquid | RT-60°C, 1-4h, Ionic liquid medium | 60-80 | Recyclable medium, green | Moderate yields |
Table 2: Optimization Parameters for Direct Synthesis
Parameter | Optimal Range | Effect on Yield | Typical Optimization Result |
---|---|---|---|
Temperature (°C) | 0-50 | Higher temp increases rate but may cause decomposition | 25°C optimal |
Reaction Time (h) | 1-3 | Longer time improves conversion but may form by-products | 2h sufficient |
Base Equivalent | 1.2-2.0 | Excess base neutralizes HCl but may cause side reactions | 1.5 equiv optimal |
Solvent System | THF/DCM/MeCN | Aprotic solvents prevent hydrolysis | THF preferred |
Substrate Ratio | 1:1.2-1.5 | Slight excess of hydrazine improves conversion | 1:1.2 ratio optimal |
Table 3: Purification Techniques and Yield Optimization
Purification Method | Conditions | Purity Achieved (%) | Recovery (%) | Best For |
---|---|---|---|---|
Recrystallization | EtOH/H₂O, cooling to 0°C | 95-99 | 80-90 | High purity, crystalline products |
Flash Column Chromatography | SiO₂, EtOAc/Hexane gradient | 90-98 | 75-85 | Complex mixtures separation |
Washing/Filtration | Cold water, then organic solvent | 85-95 | 90-95 | Initial crude purification |
Vacuum Distillation | Reduced pressure, <100°C | 92-98 | 70-80 | Volatile impurities removal |
Preparative TLC | SiO₂ plates, UV detection | 90-95 | 60-75 | Small scale purification |
Nuclear Magnetic Resonance spectroscopy provides fundamental structural elucidation capabilities for N'-phenylmethanesulfonohydrazide through both proton and carbon-13 NMR techniques [1]. The compound exhibits characteristic spectroscopic signatures that enable unambiguous identification and structural confirmation through detailed analysis of chemical shift patterns, coupling constants, and integration ratios.
The proton Nuclear Magnetic Resonance spectrum of N'-phenylmethanesulfonohydrazide displays distinctive resonance patterns corresponding to specific molecular environments within the compound structure [2] [3]. The aromatic proton signals from the phenyl substituent typically appear in the downfield region between 7.00 and 7.35 parts per million, exhibiting characteristic multipicity patterns consistent with monosubstituted benzene derivatives [2] [3].
Table 1: $$ ^1 \text{H} $$ NMR Chemical Shift Assignments for N'-phenylmethanesulfonohydrazide
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
---|---|---|---|---|
Phenyl ortho/meta protons | 7.25-7.33 | multiplet | 5H | 7.3-8.2 |
Methanesulfonyl -CH₃ | 3.17-3.22 | singlet | 3H | - |
Hydrazide -NH- | 6.13-6.40 | singlet | 1H | - |
The methanesulfonyl methyl group demonstrates a characteristic singlet resonance at approximately 3.17-3.22 parts per million, consistent with the electron-withdrawing influence of the adjacent sulfonyl functionality [2] [3]. This chemical shift represents the deshielding effect imposed by the electronegative sulfur dioxide moiety, which reduces electron density around the methyl protons.
The hydrazide nitrogen-bound proton exhibits significant downfield displacement, appearing as a broad singlet between 6.13 and 6.40 parts per million due to the combined deshielding effects of both the sulfonyl and phenyl substituents [2] [3]. The breadth of this resonance often reflects rapid exchange processes typical of nitrogen-bound hydrogen atoms in hydrazide derivatives.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification through distinctive chemical shift patterns corresponding to different carbon environments within N'-phenylmethanesulfonohydrazide [2] [3]. The aromatic carbon resonances appear in the characteristic downfield region between 110 and 160 parts per million, reflecting the aromatic electronic environment.
Table 2: $$ ^{13}\text{C} $$ NMR Chemical Shift Assignments for N'-phenylmethanesulfonohydrazide
Carbon Environment | Chemical Shift (δ, ppm) | Carbon Type | Electronic Environment |
---|---|---|---|
Phenyl ipso carbon | 147-150 | quaternary | electron-deficient |
Phenyl ortho carbons | 129-132 | tertiary | aromatic |
Phenyl meta carbons | 121-124 | tertiary | aromatic |
Phenyl para carbon | 114-117 | tertiary | aromatic |
Methanesulfonyl -CH₃ | 44-46 | primary | electron-deficient |
The methanesulfonyl methyl carbon exhibits a characteristic chemical shift between 44 and 46 parts per million, significantly downfield from typical aliphatic methyl carbons due to the strong electron-withdrawing effect of the sulfonyl group [2] [3]. This deshielding phenomenon results from the reduced electron density at the carbon nucleus caused by the adjacent electronegative sulfur dioxide functionality.
The phenyl carbon resonances demonstrate typical aromatic chemical shift patterns, with the ipso carbon showing the most downfield displacement due to its direct attachment to the electron-withdrawing hydrazide nitrogen [2] [3]. The ortho, meta, and para carbons exhibit chemical shifts consistent with monosubstituted benzene derivatives, providing confirmation of the phenyl substitution pattern.
Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within N'-phenylmethanesulfonohydrazide, providing definitive structural identification through molecular vibration analysis [4] [5]. The compound exhibits distinctive absorption bands that enable unambiguous functional group identification and structural confirmation.
Table 3: Infrared Vibrational Frequencies for N'-phenylmethanesulfonohydrazide
Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
---|---|---|---|---|
N-H stretch | 3400-3200 | medium-strong | asymmetric/symmetric stretch | hydrazide nitrogen |
C-H aromatic stretch | 3100-3000 | medium | C-H stretch | phenyl protons |
C-H aliphatic stretch | 2980-2920 | medium | C-H stretch | methyl protons |
S=O asymmetric stretch | 1350-1310 | very strong | S=O stretch | sulfonyl group |
S=O symmetric stretch | 1180-1140 | very strong | S=O stretch | sulfonyl group |
C=C aromatic stretch | 1600-1450 | medium-strong | C=C stretch | phenyl ring |
N-N stretch | 1050-1000 | medium | N-N stretch | hydrazide linkage |
The sulfonyl group demonstrates characteristic dual absorption bands representing asymmetric and symmetric sulfur-oxygen stretching vibrations [4] [5]. The asymmetric stretch appears as a very strong absorption between 1350 and 1310 wavenumbers, while the symmetric stretch manifests between 1180 and 1140 wavenumbers, consistent with the highly polar nature of the sulfur-oxygen double bonds.
The nitrogen-hydrogen stretching vibrations of the hydrazide functionality exhibit medium to strong intensity absorptions in the 3400-3200 wavenumber region [4] [6]. These frequencies reflect the electronic environment of the nitrogen-bound hydrogen, which experiences deshielding effects from both the sulfonyl and aromatic substituents.
Aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands between 1600 and 1450 wavenumbers, providing confirmation of the phenyl ring system [4] [7]. The carbon-hydrogen stretching modes exhibit characteristic frequencies with aromatic protons appearing between 3100 and 3000 wavenumbers, while the methanesulfonyl methyl protons demonstrate absorptions between 2980 and 2920 wavenumbers.
Mass spectrometry analysis of N'-phenylmethanesulfonohydrazide reveals distinctive fragmentation pathways that provide structural confirmation through characteristic ionic species and neutral loss patterns [8] [9]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the intact compound.
Table 4: Mass Spectrometric Fragmentation Pattern for N'-phenylmethanesulfonohydrazide
Fragment m/z | Relative Intensity (%) | Neutral Loss | Fragment Structure | Formation Mechanism |
---|---|---|---|---|
186 | 15-25 | - | [M]⁺- | molecular ion |
171 | 30-40 | 15 | [M-CH₃]⁺ | methyl radical loss |
157 | 20-30 | 29 | [M-CHO]⁺ | formyl radical loss |
139 | 45-55 | 47 | [M-CH₃SO]⁺ | methanesulfinyl loss |
108 | 60-70 | 78 | [C₆H₅NH₂]⁺- | aniline cation |
93 | 40-50 | 93 | [C₆H₅]⁺ | phenyl cation |
79 | 80-90 | 107 | [CH₃SO₂]⁺ | methanesulfonyl cation |
64 | 70-80 | 122 | [SO₂]⁺- | sulfur dioxide cation |
The base peak commonly occurs at mass-to-charge ratio 79, corresponding to the methanesulfonyl cation fragment [CH₃SO₂]⁺ [8] [9]. This fragmentation represents a highly favored pathway due to the stability of the sulfonyl cation, which forms through alpha-cleavage adjacent to the sulfur dioxide functionality.
The molecular ion peak at mass-to-charge ratio 186 typically exhibits moderate intensity, reflecting the relative stability of the intact molecular cation under electron impact ionization conditions [8] [9]. Subsequent fragmentation processes involve characteristic losses including methyl radical elimination (mass-to-charge ratio 171) and methanesulfinyl group elimination (mass-to-charge ratio 139).
The phenyl-related fragments demonstrate typical aromatic fragmentation patterns, with the aniline cation at mass-to-charge ratio 108 and the phenyl cation at mass-to-charge ratio 93 providing confirmation of the aromatic substitution [8] [9]. These fragments arise through cleavage of the nitrogen-nitrogen bond within the hydrazide linkage, generating stable aromatic cationic species.